[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate
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Overview
Description
[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a complex organic compound that features multiple functional groups, including bromine, iodine, and chlorine atoms
Preparation Methods
The synthesis of [4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Formation of the Hydrazone Intermediate: This step involves the reaction of 2-iodobenzoyl chloride with hydrazine to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then acylated with 2-chlorobenzoic acid under acidic conditions to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (bromine, iodine, and chlorine) makes this compound susceptible to nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium iodide.
Oxidation and Reduction: The compound can undergo oxidation reactions using oxidizing agents such as potassium permanganate or reduction reactions using reducing agents like sodium borohydride.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acids and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar compounds to [4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate include:
Properties
Molecular Formula |
C23H16BrClIN3O4 |
---|---|
Molecular Weight |
640.6 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-[(2-iodobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H16BrClIN3O4/c24-15-9-10-20(33-23(32)16-5-1-3-7-18(16)25)14(11-15)12-28-29-21(30)13-27-22(31)17-6-2-4-8-19(17)26/h1-12H,13H2,(H,27,31)(H,29,30)/b28-12+ |
InChI Key |
OLKGGHOQYUUXPQ-KVSWJAHQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3I)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=CC=C3I)Cl |
Origin of Product |
United States |
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